molecular formula C20H34O3P2 B8092333 Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide

Cat. No.: B8092333
M. Wt: 384.4 g/mol
InChI Key: YJGCBXLKTYYGGA-XDHUDOTRSA-N
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Description

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide is a complex organophosphorus compound It is characterized by the presence of a benzooxaphosphole ring system, which is a fused bicyclic structure containing both oxygen and phosphorus atoms

Preparation Methods

The synthesis of di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide involves several steps. One common synthetic route includes the reaction of tert-butylphosphine with a suitable benzooxaphosphole precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve multiple purification steps to obtain the desired product with high purity .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be used in further chemical transformations.

    Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

    Substitution: The compound can participate in substitution reactions, where one of the tert-butyl groups is replaced by another substituent.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Di-tert-butyl((2S,3S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. This coordination facilitates the activation of substrates and promotes the formation of desired products. The molecular targets and pathways involved depend on the specific application and the nature of the metal center it coordinates with .

Comparison with Similar Compounds

Similar compounds to di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide include:

The uniqueness of di-tert-butyl[(2S,3S)-3-tert-butyl-4-methoxy-2,3-dihydro-1,3-benzooxaphosphole-2-yl]phosphine oxide lies in its specific substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(2S,3S)-3-tert-butyl-2-ditert-butylphosphoryl-4-methoxy-2H-1,3-benzoxaphosphole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O3P2/c1-18(2,3)24-16-14(22-10)12-11-13-15(16)23-17(24)25(21,19(4,5)6)20(7,8)9/h11-13,17H,1-10H3/t17-,24-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJGCBXLKTYYGGA-XDHUDOTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](OC2=C1C(=CC=C2)OC)P(=O)(C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O3P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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